6-Fluorohexanoic acid

Catalog No.
S1916477
CAS No.
373-05-7
M.F
C6H11FO2
M. Wt
134.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorohexanoic acid

CAS Number

373-05-7

Product Name

6-Fluorohexanoic acid

IUPAC Name

6-fluorohexanoic acid

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

InChI

InChI=1S/C6H11FO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)

InChI Key

QDVPGZOKFHEOIW-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCF

Canonical SMILES

C(CCC(=O)O)CCF

6-Fluorohexanoic acid is an omega-fluorinated medium-chain fatty acid that serves as a highly specialized C6 building block for biochemical synthesis, metabolic tracing, and materials science. By replacing the terminal hydrogen of hexanoic acid with a fluorine atom, this compound retains the steric profile of a standard six-carbon aliphatic chain while introducing critical differences in electronic distribution, lipophilicity, and metabolic fate. For industrial and academic buyers, its primary value lies in its role as a precise precursor for fluorinated polyketides, a strict even-chain substrate for beta-oxidation studies, and a modifier for advanced bioplastics and lipid formulations where tuned ionization and hydrophobicity are required[1].

Procuring generic unfluorinated hexanoic acid or alternative chain-length fluoro-acids (such as 5-fluoropentanoic acid) will fundamentally compromise targeted metabolic and synthetic workflows. Unfluorinated hexanoic acid lacks the terminal C-F bond required to trace metabolic pathways or impart altered lipophilicity in downstream pharmaceutical intermediates. More importantly, chain length is non-negotiable in biological systems: odd-chain omega-fluoro acids metabolize to relatively benign fluoropropionate, whereas 6-fluorohexanoic acid undergoes specific beta-oxidation to highly toxic fluoroacetate, making it uniquely suited for TCA cycle inhibition assays [1]. Furthermore, key biosynthetic enzymes, such as polyketide synthases, exhibit strict steric requirements that reject C4, C7, and C8 analogs, mandating the exact C6 structure for successful precursor incorporation [2].

Strict Chain-Length Selectivity in Polyketide Synthase (PKS) Incorporation

In the biosynthesis of polyketides (e.g., averufin precursors via A. parasiticus PksA), the enzyme complex demonstrates extreme selectivity for the starter unit's chain length. When supplied as an N-acetylcysteamine (SNAC) thioester, 6-fluorohexanoic acid is successfully incorporated to yield modified norsolorinic acids. In direct contrast, homologous substitutions using butanoate (C4), heptanoate (C7), and octanoate (C8) result in zero intact incorporation under identical conditions [1].

Evidence DimensionIntact starter unit incorporation into polyketide precursor
Target Compound Data6-Fluorohexanoic acid (C6): Successful intact incorporation
Comparator Or BaselineButanoate (C4), Heptanoate (C7), Octanoate (C8): 0% intact incorporation
Quantified DifferenceAbsolute binary selectivity for the C6 chain length over C4, C7, and C8 analogs
ConditionsIn vivo feeding of SNAC thioesters to A. parasiticus PksA mutants

Buyers engineering fluorinated natural products must procure the exact C6 fluoro-analog, as adjacent chain lengths are strictly rejected by the target enzyme's binding pocket.

Differentiated Metabolic Fate and Beta-Oxidation Toxicity

The metabolic degradation of omega-fluoro fatty acids is strictly dependent on carbon chain parity. 6-Fluorohexanoic acid, an even-chain fatty acid, undergoes sequential beta-oxidation to yield fluoroacetyl-CoA (fluoroacetate), a potent inhibitor of the tricarboxylic acid (TCA) cycle. This results in severe toxicity, quantified by an LD50 of approximately 1.35 mg/kg (intraperitoneal, mice) and massive citric acid accumulation. In contrast, odd-chain analogs such as 5-fluoropentanoic acid are metabolized to fluoropropionate, which does not inhibit the TCA cycle in the same manner and exhibits significantly lower toxicity [1].

Evidence DimensionMetabolic end-product and systemic toxicity (LD50)
Target Compound Data6-Fluorohexanoic acid (Even-chain C6): Metabolizes to highly toxic fluoroacetate (LD50 ~1.35 mg/kg)
Comparator Or Baseline5-Fluoropentanoic acid (Odd-chain C5): Metabolizes to lower-toxicity fluoropropionate
Quantified DifferenceFundamental shift in metabolic end-product leading to severe TCA cycle inhibition for the C6 compound
ConditionsIn vivo murine metabolism and toxicity assays

For toxicological screening and metabolic tracing of even-chain fatty acid degradation, the C6 structure is strictly required to generate the specific fluoroacetate intermediate.

Physicochemical Tuning of Acidity and Lipophilicity

The introduction of a terminal fluorine atom in 6-fluorohexanoic acid induces a measurable shift in physicochemical properties compared to its unfluorinated baseline. The highly electronegative fluorine exerts a weak inductive electron-withdrawing effect across the aliphatic chain, slightly lowering the estimated pKa to the 4.0–4.5 range, compared to 4.8 for standard hexanoic acid [1] [2]. Concurrently, the polar nature of the C-F bond reduces the compound's overall lipophilicity, yielding an estimated LogP of ~1.6 versus ~1.9 for hexanoic acid.

Evidence DimensionAcid dissociation constant (pKa) and Octanol-water partition coefficient (LogP)
Target Compound Data6-Fluorohexanoic acid: pKa ~4.0-4.5, LogP ~1.6
Comparator Or BaselineHexanoic acid: pKa ~4.8, LogP ~1.9
Quantified DifferenceReduction in pKa by ~0.3-0.8 units and reduction in LogP by ~0.3 units
ConditionsStandard physicochemical estimation models at 25°C

When formulating lipid nanoparticles or membrane-permeable probes, substituting hexanoic acid with the 6-fluoro analog provides a predictable method to fine-tune ionization and hydrophobicity.

Precursor for Fluorinated Polyketide Biosynthesis

Directly leveraging its proven compatibility with PksA enzymes, 6-fluorohexanoic acid is the structurally required starter unit for synthesizing specific fluorinated natural products. Researchers can feed this exact C6 thioester to engineered fungal strains to produce modified aflatoxin precursors, averufin analogs, or other complex polyketides where shorter or longer chains fail to incorporate [1].

Metabolic Tracing of Even-Chain Beta-Oxidation

Due to its specific degradation into fluoroacetate, this compound is an essential probe for studying even-chain fatty acid metabolism. It is utilized in biochemical assays to induce targeted TCA cycle inhibition and measure citric acid accumulation, providing a clear functional and toxicological contrast against odd-chain fatty acids [2].

Synthesis of Modified Bioplastics and Cellulose Derivatives

In materials science, 6-fluorohexanoic acid is used as a modifying agent to graft fluorinated aliphatic chains onto cellulose or polyhydroxyalkanoate (PHA) backbones. The tuned pKa and moderate lipophilicity of the C6-fluoro chain predictably alter the hydrophobic properties of the resulting bioplastics, improving their formulation compatibility in specialized industrial applications [3].

XLogP3

0.6

Other CAS

373-05-7

Wikipedia

Hexanoic acid, 6-fluoro-

Dates

Last modified: 08-16-2023

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